molecular formula C10H20N2O3 B6164218 tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate CAS No. 2306244-83-5

tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate

Cat. No.: B6164218
CAS No.: 2306244-83-5
M. Wt: 216.3
InChI Key:
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Description

tert-Butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a hydroxypyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate typically involves the following steps:

    Formation of the Hydroxypyrrolidine Intermediate: The starting material, a suitable pyrrolidine derivative, undergoes hydroxylation to introduce the hydroxyl group at the 4-position.

    Carbamate Formation: The hydroxypyrrolidine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group.

The reaction conditions generally involve:

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Reaction Time: Several hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving carbamate or hydroxyl group interactions. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The carbamate group is known to enhance the stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the hydroxypyrrolidine moiety, making it less versatile in functionalization.

    N-Boc-protected amino acids: Similar in having a tert-butyl carbamate group but differ in the amino acid backbone.

    tert-Butyl N-(hydroxymethyl)carbamate: Similar but with a hydroxymethyl group instead of a hydroxypyrrolidine.

Uniqueness

The presence of both the tert-butyl carbamate and hydroxypyrrolidine groups in tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate provides a unique combination of stability and reactivity. This dual functionality allows for diverse chemical transformations and applications, distinguishing it from other similar compounds.

Properties

CAS No.

2306244-83-5

Molecular Formula

C10H20N2O3

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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